Benzamide, 2-hydroxy-N-5-thiazolyl-
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Overview
Description
Benzamide, 2-hydroxy-N-5-thiazolyl- is a compound that features a benzamide core with a hydroxyl group at the second position and a thiazole ring attached to the nitrogen atom. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-hydroxy-N-5-thiazolyl- typically involves the reaction of 2-hydroxybenzoyl chloride with 5-amino-2-thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-hydroxy-N-5-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-ketobenzamide derivatives.
Reduction: Formation of 2-hydroxybenzylamine derivatives.
Substitution: Formation of various substituted benzamides and thiazoles.
Scientific Research Applications
Benzamide, 2-hydroxy-N-5-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzamide, 2-hydroxy-N-5-thiazolyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes like kinases and proteases, receptors involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-hydroxy-N-(5-methyl-2-thiazolyl)
- Benzamide, 2-hydroxy-N-(5-nitro-2-thiazolyl)
- Benzamide, 2-hydroxy-N-(5-trifluoromethyl-2-thiazolyl)
Uniqueness
Benzamide, 2-hydroxy-N-5-thiazolyl- stands out due to its unique combination of a benzamide core and a thiazole ring, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group at the second position enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
123199-77-9 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-hydroxy-N-(1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)10(14)12-9-5-11-6-15-9/h1-6,13H,(H,12,14) |
InChI Key |
QSRXUVONSCUWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CS2)O |
Origin of Product |
United States |
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